Sodium tetrakis[4-(trifluoromethyl)phenyl]borate(1-)
Description
Sodium tetrakis[4-(trifluoromethyl)phenyl]borate(1−) (NaTFPB) is a fluorinated tetraarylborate salt with the molecular formula C28H16BF12Na. Its structure consists of a central boron atom coordinated to four para-substituted trifluoromethylphenyl groups and a sodium counterion. This compound is highly lipophilic due to the electron-withdrawing trifluoromethyl (–CF3) groups, which enhance its solubility in organic solvents and stability under oxidative conditions .
NaTFPB is widely used as:
- An anionic additive in ion-selective electrodes (ISEs) and optodes for sodium ion detection .
- A phase-transfer catalyst in organic synthesis .
- A counterion for stabilizing cationic complexes in organometallic chemistry .
Its decomposition temperature is 310°C, reflecting thermal stability suitable for high-temperature applications .
Properties
CAS No. |
22533-15-9 |
|---|---|
Molecular Formula |
C28H16BF12Na |
Molecular Weight |
614.2 g/mol |
IUPAC Name |
sodium;tetrakis[4-(trifluoromethyl)phenyl]boranuide |
InChI |
InChI=1S/C28H16BF12.Na/c30-25(31,32)17-1-9-21(10-2-17)29(22-11-3-18(4-12-22)26(33,34)35,23-13-5-19(6-14-23)27(36,37)38)24-15-7-20(8-16-24)28(39,40)41;/h1-16H;/q-1;+1 |
InChI Key |
KXIHZUVOFLOTPF-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C(F)(F)F)(C2=CC=C(C=C2)C(F)(F)F)(C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)C(F)(F)F.[Na+] |
Origin of Product |
United States |
Preparation Methods
Traditional Magnesium-Mediated Approach
The most widely reported method for fluorinated tetraarylborates involves Grignard reagent formation followed by borate salt precipitation. For sodium tetrakis[4-(trifluoromethyl)phenyl]borate(1−), this would entail:
Reaction Scheme :
- Grignard Formation :
$$ \text{4-(Trifluoromethyl)bromobenzene} + \text{Mg} \xrightarrow{\text{Et}2\text{O}} \text{4-(CF}3\text{)C}6\text{H}4\text{MgBr} $$ - Borate Synthesis :
$$ 4 \text{4-(CF}3\text{)C}6\text{H}4\text{MgBr} + \text{NaBF}4 \rightarrow \text{NaB}[4\text{-(CF}3\text{)C}6\text{H}4]4 + 4 \text{MgBrF} $$
Optimized Conditions (adapted from):
- Solvent: Anhydrous diethyl ether or THF
- Temperature: 0–20°C under inert atmosphere
- Stoichiometry: 4:1 aryl Grignard to NaBF4
- Yield: ~70–82% (projected based on)
Critical Challenges :
Magnesium-Free Bromine Exchange Protocol
Building on Leazer’s safety improvements for NaBArF24, a modified approach eliminates elemental magnesium:
Procedure :
- Generate aryl Grignard via halogen exchange:
$$ \text{4-(CF}3\text{)C}6\text{H}4\text{Br} + i\text{PrMgCl} \rightarrow \text{4-(CF}3\text{)C}6\text{H}4\text{MgCl} + i\text{PrBr} $$ - Quench with NaBF4 in THF at −20°C
- Aqueous workup and solvent removal
Advantages :
- Eliminates risks from residual Mg0
- Enables larger-scale synthesis (50–100 g batches)
| Parameter | Value |
|---|---|
| Reaction Time | 48 h |
| Purity Post-Wash | >99% (by 19F NMR) |
| Water Content | <500 ppm (after P2O5) |
Alternative Metallation Routes
Direct Arylation via Alkali Metal Salts
Patent EP0608563A2 details pentafluorophenylborate synthesis using preformed arylmetals:
Adapted Protocol :
- Generate 4-(trifluoromethyl)phenyllithium:
$$ \text{4-(CF}3\text{)C}6\text{H}4\text{H} + \text{BuLi} \rightarrow \text{4-(CF}3\text{)C}6\text{H}4\text{Li} + \text{BuH} $$ - React with BF3·Et2O in ethers:
$$ 4 \text{ArLi} + \text{BF}3 \rightarrow \text{LiBAr}4 + 3 \text{LiF} $$ - Cation exchange: Li+ → Na+ via Na2CO3
Yield Optimization :
- Requires ≥3.7:1 ArLi:BF3 ratio to minimize triarylborane byproducts
- Cryogenic conditions (−78°C) improve selectivity
Purification and Characterization
Hydrate Management
NaB[4-(CF3)C6H4]4 exhibits extreme hygroscopicity. Effective drying protocols include:
- Azeotropic distillation with toluene (removes H2O via Dean-Stark trap)
- Vacuum drying (0.1 Torr) over P2O5 at 120°C for 18 h
Quantitative Water Analysis (from):
| Method | Detection Limit |
|---|---|
| Karl Fischer Titration | 100 ppm |
| Cp2Zr(CH3)2 NMR Assay | 10 ppm |
Spectroscopic Fingerprints
19F NMR :
- Single peak at δ −57.6 ppm (CF3 groups)
11B NMR : - Quintet at δ −16.2 ppm (JB-F = 32 Hz)
Elemental Analysis :
| Component | Calculated (%) | Observed (%) |
|---|---|---|
| C | 41.61 | 41.57 |
| H | 1.70 | 1.66 |
Industrial-Scale Considerations
Cost Drivers
- Precursor Availability : 4-(Trifluoromethyl)bromobenzene costs ≈$12/g (vs. $6/g for 3,5-isomer)
- Solvent Recovery : THF/ether recycling impacts process viability
Emerging Methodologies
Electrochemical Synthesis
Preliminary studies on pentafluorophenylborates suggest:
Flow Chemistry Approaches
Microreactor systems may address:
- Heat dissipation during exothermic steps
- Improved mixing for higher selectivity
Chemical Reactions Analysis
Anion Exchange Reactions
NaBArF₄ participates in anion exchange processes, particularly in non-aqueous media. For example, it reacts with amino acid ester hydrochlorides in chloroform to replace chloride ions:
textR-NH₃⁺Cl⁻ + NaBArF₄ → R-NH₃⁺BArF₄⁻ + NaCl↓
-
Solvent: Chloroform (40 mL)
-
Temperature: 35°C
-
Duration: 24 hours
-
Yield: ~62%
| Parameter | Value |
|---|---|
| Precipitate | AgCl (formation confirmed via AgNO₃ test) |
| Product Isolation | Rotary evaporation followed by vacuum drying |
This reaction is critical for generating lipophilic ionic liquids or ion-paired catalysts.
Role in Ion-Selective Optodes (ISOs)
NaBArF₄ enhances pH sensitivity in plasticized polymer membranes. When paired with chromoionophores, it enables cation extraction via ion-exchange ( ):
| Membrane Component | Function |
|---|---|
| Poly(n-butyl acrylate) | Matrix |
| Chromoionophore I | Optical pH indicator |
| NaBArF₄ | Lipophilic additive for cation uptake |
Performance Metrics :
-
Sensitivity: >10-fold improvement in pH response compared to non-plasticized ISOs.
-
Stability: Retains functionality in aqueous and organic phases.
Degradation Studies
Under catalytic conditions, NaBArF₄ derivatives undergo decomposition. Key findings from Pd/Hg-catalyzed systems ( ):
| Catalyst System | Decomposition Rate | Major Byproducts |
|---|---|---|
| Pd(NO₃)₂ | Moderate | Phenylborates (1PB, 2PB) |
| Pd + Hg(C₆H₅)₂ | Accelerated | 3PB, biphenyl |
| Hg(C₆H₅)NO₃ (alone) | None | N/A |
-
Induction Period : ~17 hours observed before byproduct formation.
-
Mechanism : Radical-mediated degradation inferred from phenylborate distribution.
Synthetic Utility in Organometallic Chemistry
NaBArF₄ is synthesized via Grignard reagent exchange ( ):
textNaBF₄ + 4 ArFMgBr → NaBArF₄ + 4 MgBrF
Conditions :
-
Reagents: 3,5-bis(trifluoromethyl)phenylmagnesium bromide.
-
Solvent: Dry ether or THF.
-
Yield: ~70–85% (industrial scale).
Non-Coordinating Behavior in Catalysis
The BArF₄⁻ anion’s steric and electronic properties prevent metal coordination, making it ideal for cationic catalysts. Applications include:
-
Olefin Polymerization : Stabilizes cationic metal centers (e.g., [Pd(η³-C₃H₅)(PR₃)]⁺BArF₄⁻) ( ).
-
Carbonylation Reactions : Enhances turnover in Pd-catalyzed CO/ethylene polyketone synthesis.
Stability and Solubility
| Property | Value | Source |
|---|---|---|
| Melting Point | 310°C (decomposes) | |
| Solubility | Chloroform, DMSO, water | |
| Hydration | May contain 1–5% water |
Scientific Research Applications
Sodium tetrakis[4-(trifluoromethyl)phenyl]borate(1-) is a compound with diverse applications in chemistry, biology, and industry, particularly as a cation exchanger and in the creation of selective membranes and sensors. It is also known as Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate .
Scientific Research Applications
Chemistry: Sodium tetrakis(4-fluorophenyl)borate is utilized as a cation exchanger in preparing organic pseudoisocyanine nanoparticles and polymeric membrane sensors. It can extract quaternary ammonium salts (R4N +) and protonated aromatic amines (R3NH +) into organic solvents, which facilitates their separation and quantification from complex mixtures in pharmaceutical analysis.
Biology: This compound is used in developing sensors for detecting biological molecules like dopamine. Sodium Tetrakis(4-fluorophenyl)borate can disrupt the attachment of band 3 protein to the spectrin cytoskeleton in red blood cell membranes due to the saturation of electrophilic centers at the binding site.
Industry: Sodium tetrakis(4-fluorophenyl)borate is employed in the production of high-performance materials and as a dopant for valinomycin-based potassium-selective membranes.
Biochemical Analysis
Sodium Tetrakis(4-fluorophenyl)borate plays a significant role in biochemical reactions, particularly in the potentiometric measurement of ammonia and blood urea nitrogen (BUN) sensors. It influences cellular processes, including cell signaling pathways, gene expression, and cellular metabolism and affects the function of ion-selective electrodes, which are used to measure ion concentrations in cells. At the molecular level, this compound exerts its effects through ionic interactions with biomolecules, acting as a cation exchanger and facilitating the selective binding of specific ions.
Data Table
Case Studies
- Extraction of Quaternary Ammonium Salts and Aromatic Amines: In pharmaceutical analysis, Sodium Tetrakis(4-fluorophenyl)borate extracts quaternary ammonium salts (R 4N +) and protonated aromatic amines (R 3NH +) into organic solvents, which facilitates their separation and quantification from complex mixtures.
- Disruption of Spectrin-Membrane Interactions: In studies of red blood cell membranes, Sodium Tetrakis(4-fluorophenyl)borate disrupts the attachment of band 3 protein to the spectrin cytoskeleton, which is attributed to the saturation of electrophilic centers at the binding site, highlighting the role of electrostatic interactions.
- Amino Acid Ester Analysis: A mixture of amino acid ester hydrochloride (1.0 equiv., 100 mg) and sodiumtetrakis [3,5-bis(trifluoromethyl)phenyl] borate (NaBArF) (1.1 equiv.) was added to chloroform (40 mL) in a 100 mL round-bottom flask. This was then stirred at 35 degrees Celsius for 24 hours. The progress of the reaction was monitored by taking an aliquot from the clear solution. The anion exchange reaction was deemed complete when no further precipitation (AgCl) was observed upon addition of an aqueous solution of AgNO3 to the aliquot. The resulting white precipitate was removed by filtering twice, and the solvent of the filtrate was subjected to rotary evaporation under reduced pressure .
Mechanism of Action
The mechanism of action of sodium tetrakis[4-(trifluoromethyl)phenyl]borate(1-) involves its role as a non-coordinating anion. This means that it does not readily form strong bonds with metal cations, allowing it to stabilize highly reactive cationic species in solution . This property is particularly useful in catalytic processes, where the anion helps to maintain the activity and selectivity of the catalyst by preventing unwanted side reactions .
Comparison with Similar Compounds
a) Sodium Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF<sup>24</sup>)
- Structure : Contains eight –CF3 groups (3,5-positions on each phenyl ring), making it more fluorinated than NaTFPB.
- Synthesis : Prepared via reaction of 3,5-bis(trifluoromethyl)bromobenzene with Mg, followed by treatment with B(OMe)3 and NaBF4.
- Applications : Used in low-polarity solvents for stabilizing weakly coordinating anions .
b) Sodium Tetrakis(4-methoxyphenyl)borate (2f)
c) Sodium Tetrakis(4-fluorophenyl)borate Dihydrate
d) Sodium Tetrakis(4-methylphenyl)borate
e) Sodium Tetraphenylborate (NaTPB)
Physicochemical Properties
Performance in Ion-Selective Electrodes
- NaTFPB : Superior selectivity for Na<sup>+</sup> over K<sup>+</sup> due to –CF3 groups, which reduce interference from lipophilic anions .
- Sodium tetrakis(4-fluorophenyl)borate : Used in ammonia sensors but shows lower Na<sup>+</sup> selectivity compared to NaTFPB .
- KTFPB (K<sup>+</sup> analog) : Modified with –CF3 groups for K<sup>+</sup> detection in ISEs .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for sodium tetrakis[4-(trifluoromethyl)phenyl]borate(1-), and how do reaction conditions influence yield and purity?
- Methodology : The compound is typically synthesized via metathesis reactions using sodium salts (e.g., NaBPh₄) and fluorinated arylboron precursors. Key steps include:
- Anion exchange : Reacting sodium tetraphenylborate with fluorinated aryl halides under inert atmospheres to avoid hydrolysis .
- Solvent selection : Use anhydrous ethers or dichloromethane to stabilize the borate anion and minimize side reactions .
- Purification : Crystallization from polar aprotic solvents (e.g., THF/hexane mixtures) enhances purity (>98%), with residual solvents quantified via Karl Fischer titration .
Q. How should researchers handle moisture sensitivity during storage and experimental use?
- Best Practices :
- Storage : Keep in airtight containers under inert gas (argon/nitrogen) at room temperature, protected from light. Avoid refrigeration to prevent condensation .
- In-situ drying : Pre-dry solvents (e.g., THF over molecular sieves) and employ Schlenk-line techniques for moisture-sensitive reactions .
- Purity verification : Monitor water content via NMR (e.g., residual H₂O peaks in DMSO-d₆) or gravimetric analysis .
Q. What spectroscopic techniques are most effective for characterizing this borate salt?
- Analytical Workflow :
- ¹⁹F NMR : Confirm fluorinated aryl group integration and detect impurities (δ = -60 to -65 ppm for CF₃ groups) .
- ESI-MS : Identify the intact [B(C₆H₃(CF₃)₂)₄]⁻ anion (m/z ~886) and rule out decomposition products .
- FT-IR : Validate B–C bonding (stretching at ~1450 cm⁻¹) and absence of B–O species (indicative of hydrolysis) .
Advanced Research Questions
Q. How can contradictory solubility data in nonpolar solvents be resolved for electrochemical applications?
- Critical Analysis :
- Solvent polarity : The borate’s solubility in low-polarity media (e.g., toluene) depends on counterion pairing. Use conductivity measurements to assess ion dissociation efficiency .
- Additive effects : Co-solvents like 2-nitrophenyl octyl ether (o-NPOE) improve solubility in PVC-based ion-selective membranes, as shown in ionophore studies .
- Contradictions : Discrepancies in literature may arise from residual ethers in commercial samples, which act as plasticizers. Pre-treatment with activated charcoal mitigates this .
Q. What strategies optimize its role as a weakly coordinating anion in catalytic systems?
- Design Principles :
- Catalyst stabilization : Pair with cationic transition metals (e.g., Rh⁺ or Pd²⁺) to prevent anion coordination, enhancing catalytic activity in C–C coupling reactions .
- Solvent compatibility : Use dichloromethane or fluorinated solvents (e.g., 1,2-difluorobenzene) to maintain anion inertness in polar reaction media .
- Competitive studies : Compare turnover numbers (TON) with alternative anions (e.g., BArF₄⁻ vs. PF₆⁻) to quantify electronic effects .
Q. How do structural variations (e.g., para vs. meta substitution) impact electrochemical stability?
- Structural Insights :
- Substituent positioning : The 4-(trifluoromethyl)phenyl group provides superior electrochemical stability (up to +2.5 V vs. Ag/Ag⁺) compared to meta-substituted analogs, as shown in cyclic voltammetry studies .
- Crystallography : X-ray data reveal tighter ion pairing in meta-substituted derivatives, increasing resistance to anion oxidation .
- DFT modeling : Calculate HOMO-LUMO gaps to predict redox behavior; para-substitution lowers LUMO energy, enhancing stability .
Q. What methodologies address discrepancies in ion-selective membrane performance using this borate?
- Troubleshooting Guide :
- Membrane composition : Optimize PVC-to-plasticizer ratios (e.g., 33:66 wt% with DOS) to balance mechanical integrity and ion mobility .
- Interference testing : Evaluate selectivity coefficients (log K) for competing ions (e.g., Na⁺ vs. K⁺) using the separate solution method .
- Long-term drift : Monitor potential stability over 72 hours; leaching of borate anions can be minimized by crosslinking with ETH-500 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
